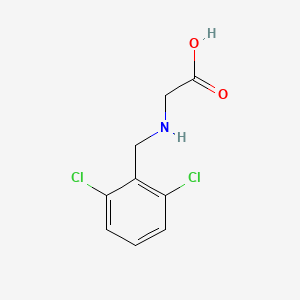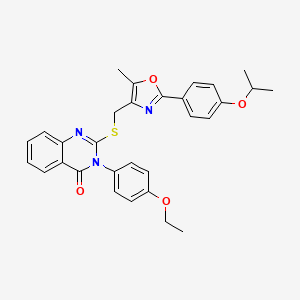
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one, also known as CZC-54252, is a novel compound with potential pharmaceutical applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it prevents the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to improved mood and reduced symptoms of depression.
Biochemical and Physiological Effects:
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression. It has also been found to reduce the production of inflammatory cytokines, leading to reduced inflammation. Additionally, 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is its potential as a multi-target drug, as it has been found to have various biological activities. This makes it a promising candidate for the treatment of various diseases, including cancer and depression. However, one limitation of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is its limited availability, as it is a novel compound that has not yet been extensively studied.
将来の方向性
There are several future directions for the study of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one and its potential as a multi-target drug.
合成法
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorophenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxo-1-pyrrolidine acetamide to yield 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory activity, as it has been found to reduce the production of inflammatory cytokines in vitro. Furthermore, 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been studied for its potential use as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain.
特性
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHALKTUKXCXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
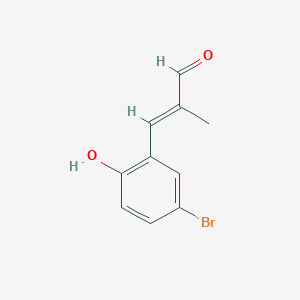
![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

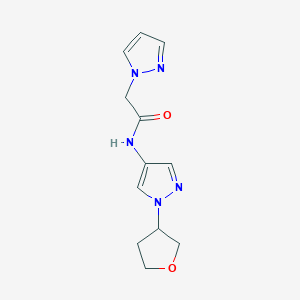

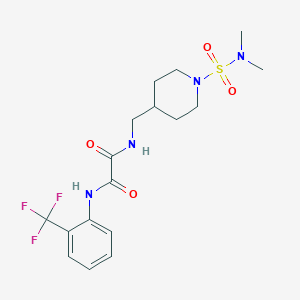
![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)
